6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester 6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 1421312-23-3
VCID: VC3405526
InChI: InChI=1S/C11H11IN2O2/c1-3-16-11(15)9-6-14-5-8(12)7(2)4-10(14)13-9/h4-6H,3H2,1-2H3
SMILES: CCOC(=O)C1=CN2C=C(C(=CC2=N1)C)I
Molecular Formula: C11H11IN2O2
Molecular Weight: 330.12 g/mol

6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester

CAS No.: 1421312-23-3

Cat. No.: VC3405526

Molecular Formula: C11H11IN2O2

Molecular Weight: 330.12 g/mol

* For research use only. Not for human or veterinary use.

6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester - 1421312-23-3

Specification

CAS No. 1421312-23-3
Molecular Formula C11H11IN2O2
Molecular Weight 330.12 g/mol
IUPAC Name ethyl 6-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Standard InChI InChI=1S/C11H11IN2O2/c1-3-16-11(15)9-6-14-5-8(12)7(2)4-10(14)13-9/h4-6H,3H2,1-2H3
Standard InChI Key NPLSPTWUPWXKPY-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN2C=C(C(=CC2=N1)C)I
Canonical SMILES CCOC(=O)C1=CN2C=C(C(=CC2=N1)C)I

Introduction

6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester is a heterocyclic organic compound with emerging significance in medicinal chemistry and drug discovery. This iodinated imidazo[1,2-a]pyridine derivative demonstrates unique structural features and reactivity patterns that make it valuable for pharmaceutical research.

Synthesis and Manufacturing

The synthesis typically involves:

  • Iodination of precursor molecules using iodine sources under controlled conditions

  • Esterification reactions to introduce the ethyl carboxylate group

  • Purification through column chromatography or recrystallization

Critical parameters:

  • Use of polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction rates

  • Temperature control during exothermic iodination steps

  • Protection of reactive sites during functional group modifications

Chemical Reactivity

The compound exhibits distinct reaction patterns:

Functional Group Reactivity

GroupReaction TypeTypical Conditions
Iodo SubstituentSuzuki-Miyaura couplingPd catalysts, base
Ethyl EsterHydrolysisAcidic/basic aqueous media
Methyl GroupOxidationStrong oxidizing agents

Notable transformations:

  • Cross-coupling reactions at the 6-position enable structural diversification

  • Ester hydrolysis produces carboxylic acid derivatives for prodrug development

Stability Considerations

Critical stability factors include:

  • Sensitivity to light (requires amber glass storage)

  • Hydrolytic degradation in aqueous solutions (t₁/₂ = 72 hr at pH 7.4)

  • Thermal decomposition above 150°C

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